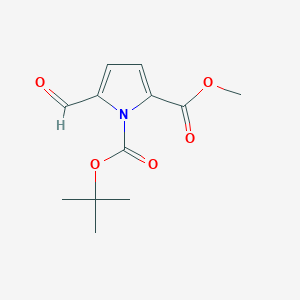

methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate

説明

Methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl 5-formylpyrrole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(16)13-8(7-14)5-6-9(13)10(15)17-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZHHFIEFNEAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC=C1C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by formylation and esterification reactions. One common method involves the following steps:

Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formylation: The protected pyrrole is then formylated using a formylating agent like Vilsmeier-Haack reagent (DMF and POCl3).

Esterification: The final step involves esterification using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

Methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

Oxidation: Methyl N-tert-butoxycarbonyl-5-carboxylpyrrole-2-carboxylate.

Reduction: Methyl N-tert-butoxycarbonyl-5-hydroxymethylpyrrole-2-carboxylate.

Substitution: Methyl 5-formylpyrrole-2-carboxylate.

科学的研究の応用

Methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex pyrrole derivatives.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Material Science: It can be used in the synthesis of novel materials with unique properties.

作用機序

The mechanism of action of methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The Boc group provides stability and protection during chemical reactions, which can be selectively removed under specific conditions to reveal the active amine group.

類似化合物との比較

Similar Compounds

- Methyl N-tert-butoxycarbonyl-5-hydroxymethylpyrrole-2-carboxylate

- Methyl N-tert-butoxycarbonyl-5-carboxylpyrrole-2-carboxylate

- Methyl 5-formylpyrrole-2-carboxylate

Uniqueness

Methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate is unique due to the presence of both the Boc-protected amine and the formyl group, which allows for selective reactions and modifications. This dual functionality makes it a versatile intermediate in organic synthesis and medicinal chemistry.

生物活性

Methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate (also referred to as compound 1) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article will explore the compound's synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological significance.

This compound is synthesized through a series of chemical reactions involving pyrrole derivatives. The synthesis typically includes the protection of the nitrogen atom using tert-butoxycarbonyl (Boc) groups, followed by formylation and carboxylation processes. The general synthetic route can be summarized as follows:

- Protection of Pyrrole Nitrogen : Reaction with di-tert-butyl dicarbonate (Boc) to protect the nitrogen atom.

- Formylation : Utilizing Vilsmeier-Haack formylation to introduce the aldehyde group.

- Carboxylation : Esterification to obtain the final product.

The overall reaction scheme can be represented as:

2.1 Antimicrobial Properties

Recent studies have demonstrated that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a study reported that various pyrrole-based compounds showed potent inhibitory effects against Mycobacterium tuberculosis (Mtb), with some derivatives achieving minimum inhibitory concentrations (MIC) below 0.016 μg/mL. The mechanism of action is believed to involve inhibition of mycolic acid biosynthesis in Mtb through targeting specific proteins such as MmpL3 .

2.2 Anticancer Activity

Pyrrole derivatives are also recognized for their anticancer properties. Research indicates that certain compounds can induce apoptosis in cancer cells by activating caspases via intrinsic and extrinsic signaling pathways. For example, one study highlighted a pyrrole compound that exhibited cytotoxicity against various cancer cell lines, including HeLa and MCF-7, with GI50 values in the nanomolar range . The mechanism involves disruption of tubulin assembly and activation of apoptotic pathways.

3.1 Study on Antitubercular Activity

In a detailed investigation into the antitubercular activity of this compound, researchers evaluated its efficacy against drug-resistant strains of Mtb. The study revealed that this compound not only displayed low cytotoxicity (IC50 > 64 μg/mL) but also maintained significant activity against resistant strains, suggesting its potential as a lead compound for further development in tuberculosis treatment .

3.2 Anticancer Mechanisms

Another case study focused on the anticancer mechanisms of pyrrole derivatives, including this compound. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in multiple cancer cell lines through oxidative stress mechanisms and caspase activation .

4. Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。